![molecular formula C20H15N5 B5808544 4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5808544.png)
4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile, also known as CEP-33779, is a small molecule inhibitor of the Janus kinase 2 (JAK2) and the signal transducer and activator of transcription 3 (STAT3) signaling pathway. JAK2/STAT3 pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. Aberrant activation of this pathway has been implicated in the development and progression of several diseases, including cancer, inflammation, and autoimmune disorders. CEP-33779 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mécanisme D'action
4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile inhibits the JAK2/STAT3 signaling pathway by binding to the ATP-binding site of JAK2 and preventing its activation. This, in turn, inhibits the phosphorylation and activation of STAT3, which is downstream of JAK2. Inhibition of the JAK2/STAT3 pathway leads to the inhibition of cell proliferation, survival, and differentiation, which are all processes that are dysregulated in cancer and other diseases.
Biochemical and physiological effects:
4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, 4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile inhibits the growth and survival of cancer cells, induces apoptosis, and inhibits angiogenesis. In inflammation and autoimmune disorders, 4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile reduces the production of pro-inflammatory cytokines, inhibits the activation of immune cells, and reduces tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. It has high potency and selectivity for JAK2/STAT3 pathway inhibition, making it a useful tool for studying the role of this pathway in disease. However, 4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile also has some limitations. It has poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. It also has limited stability in solution, which can affect its reproducibility in experiments.
Orientations Futures
For research include optimizing the synthesis and formulation of 4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile to improve its bioavailability and pharmacokinetics, studying its mechanism of action in more detail, and exploring its potential as a combination therapy with other drugs.
Méthodes De Synthèse
The synthesis of 4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile involves the reaction of 4-anilino-3-cyano-5-methylpyridine with 4-methylphenylamine in the presence of a base and a solvent. The reaction yields 4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile as a yellow solid with a purity of over 99% and a molecular weight of 407.45 g/mol.
Applications De Recherche Scientifique
4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders. In cancer, 4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, and pancreatic cancer. 4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In inflammation and autoimmune disorders, 4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile has been shown to reduce the production of pro-inflammatory cytokines and alleviate the symptoms of the disease.
Propriétés
IUPAC Name |
4-anilino-2-(4-methylanilino)pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5/c1-14-7-9-17(10-8-14)25-20-18(12-22)19(15(11-21)13-23-20)24-16-5-3-2-4-6-16/h2-10,13H,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAUVGARIUTHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C(=C2C#N)NC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)amino]-4-(phenylamino)pyridine-3,5-dicarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5808466.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-2,6-dimethoxybenzamide](/img/structure/B5808470.png)
![2-ethoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5808475.png)
![N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808481.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5808494.png)
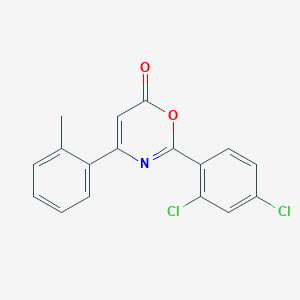
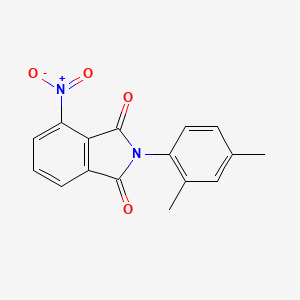
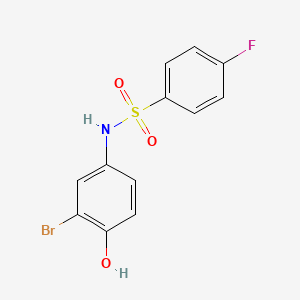
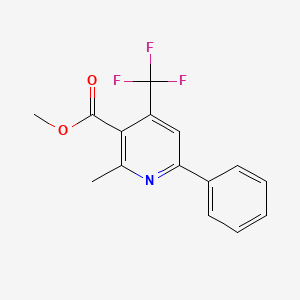
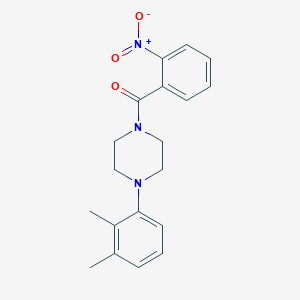
![2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B5808533.png)
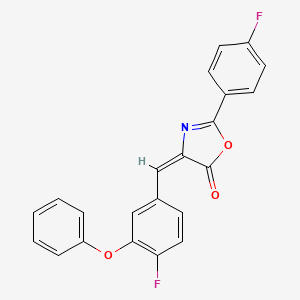
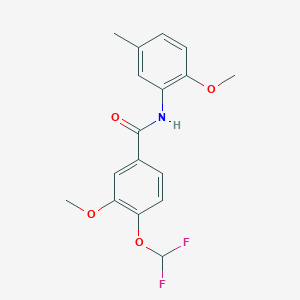
![N-benzyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5808566.png)